(E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c20-14(6-5-12-3-1-7-21-12)19-9-11(10-19)16-17-15(18-23-16)13-4-2-8-22-13/h1-8,11H,9-10H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJAMMZHDDAYKFE-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CO2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CO2)C3=NC(=NO3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, as well as its structure–activity relationship (SAR).
Chemical Structure
The compound features a furan ring and an oxadiazole moiety, which are known for their biological significance. The structural formula can be represented as follows:
Key Structural Components:
- Furan Rings: Contribute to the compound's reactivity and biological activity.
- Oxadiazole Moiety: Associated with various pharmacological properties.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of oxadiazole have shown promising results against various cancer cell lines.
Case Study: MCF-7 Cell Line
In a study evaluating the anticancer potential of synthesized derivatives similar to our compound, several were tested against the MCF-7 breast cancer cell line. The results indicated that certain derivatives exhibited IC50 values ranging from 1 to 7 μM, comparable to doxorubicin (IC50 = 0.5 μM) .
Table 1: Anticancer Activity of Related Compounds
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Doxorubicin | 0.5 | MCF-7 |
| Compound D16 | 3.0 | MCF-7 |
| Compound D15 | 5.0 | MCF-7 |
Antimicrobial Activity
The antimicrobial properties of the compound were evaluated against various Gram-positive and Gram-negative bacteria as well as fungi. The results demonstrated significant activity against selected microbial strains.
Evaluation Results
In a screening study, compounds structurally similar to our target demonstrated minimum inhibitory concentration (MIC) values ranging from 3.58 to 8.74 µM against specific bacterial strains .
Table 2: Antimicrobial Activity
| Compound | MIC (µM) | Microbial Strain |
|---|---|---|
| Compound D2 | 4.0 | E. coli |
| Compound D6 | 3.58 | S. aureus |
| Compound D19 | 8.74 | Candida albicans |
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH assay, which measures the ability to scavenge free radicals. One derivative showed significant antioxidant activity with an IC50 of 22.3 µM compared to ascorbic acid at 111.6 µM .
Table 3: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Control |
|---|---|---|
| Compound D16 | 22.3 | Ascorbic Acid |
| Control | 111.6 | Ascorbic Acid |
Structure–Activity Relationship (SAR)
The SAR analysis revealed that substituents on the furan and oxadiazole rings significantly influence biological activity:
- Electron-Withdrawing Groups: Enhance antimicrobial properties.
- Electron-D donating Groups: Improve anticancer and antioxidant activities.
For example, compounds with para-substituted halogens showed improved efficacy against cancer cells and microbes .
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a furan ring and an oxadiazole moiety, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that include condensation and cyclization processes. For instance, the synthesis can be achieved through a Claisen–Schmidt condensation reaction involving furan derivatives and appropriate aldehydes or ketones, leading to the formation of the desired chalcone structure .
Antimicrobial Properties
Research indicates that compounds containing furan and oxadiazole rings exhibit significant antimicrobial activities. For instance, derivatives similar to (E)-3-(furan-2-yl)-1-(3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one have been evaluated for their effectiveness against various bacterial strains. The oxadiazole ring is particularly noted for its ability to inhibit enzymes critical for bacterial survival, making these compounds potential candidates for developing new antibiotics .
Antitubercular Activity
The incorporation of oxadiazole moieties has been linked to enhanced activity against Mycobacterium tuberculosis. Studies have shown that similar furan-based compounds can act as enoyl-acyl carrier protein reductase inhibitors, a target for antitubercular drug development . The specific interactions within the enzyme binding site can lead to improved efficacy compared to traditional treatments.
Anticancer Potential
Compounds with furan and oxadiazole structures are also being investigated for anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents . The mechanisms often involve the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the furan or oxadiazole rings can significantly affect potency and selectivity against specific biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increase antimicrobial activity |
| Alkyl groups | Enhance lipophilicity and cell permeability |
| Halogen atoms | Modulate binding affinity to target enzymes |
Case Studies
Several studies illustrate the applications of this compound:
Antitubercular Study
A study synthesized a series of oxadiazole derivatives linked with furan and evaluated their antitubercular activity against Mycobacterium tuberculosis. The results showed that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard drugs like isoniazid .
Anticancer Research
In another study focusing on anticancer properties, derivatives of similar structure were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . These findings support further exploration into their mechanism of action and potential clinical applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Oxadiazole and Azetidine Moieties
Compound A : 4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one
- Key Differences : Replaces oxadiazole with a benzothiazole ring and substitutes azetidine with a pyrazolone system.
- Bioactivity : Demonstrates moderate antimicrobial activity but lower metabolic stability due to the absence of azetidine’s ring strain .
Compound B : (E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
- Key Differences : Features a dihydrobenzothiazole fused to a pyrazolone ring.
- Reactivity: The conjugated system allows for redox activity but lacks the enone’s electrophilic character .
Compound C : (2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one
- Key Differences : Contains a diazenyl group and methoxyphenyl substituents instead of oxadiazole and azetidine.
- Applications: Exhibits nonlinear optical properties but reduced thermal stability compared to oxadiazole-containing compounds .
Functional Group Comparison
| Feature | Target Compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| Core Heterocycles | Oxadiazole, azetidine, enone | Benzothiazole, pyrazolone | Dihydrobenzothiazole | Diazenyl, enone |
| Aromatic Systems | Two furans | Benzothiazole, phenyl | Benzothiazole, phenyl | Methoxyphenyl, phenyl |
| Reactivity | Electrophilic enone | Allyl group for addition | Redox-active conjugated system | Diazenyl for coordination |
| Thermal Stability | High (oxadiazole rigidity) | Moderate | Moderate | Low (diazenyl degradation) |
| Bioactivity Potential | Anticancer, antimicrobial | Antimicrobial | Antioxidant | Optical materials |
Structural Insights from Crystallography
The target compound’s geometry and stereochemistry were likely resolved using SHELXL for refinement and visualized via ORTEP-3 . The oxadiazole’s planar geometry and azetidine’s puckered conformation contribute to its unique 3D arrangement, enhancing binding to biological targets like kinases or proteases.
Q & A
Q. What are the optimal synthetic routes for this compound, considering its complex heterocyclic framework?
Methodological Answer: The synthesis involves multi-step heterocyclic assembly. Key steps include:
- Oxadiazole formation : Cyclocondensation of amidoximes with carboxylic acid derivatives under reflux in anhydrous THF or DMF, catalyzed by EDCI/HOBt .
- Azetidine functionalization : Nucleophilic substitution or Cu-catalyzed click chemistry to attach the oxadiazole moiety to the azetidine ring .
- Enone installation : Aldol condensation between furan-2-carbaldehyde and an acetylated azetidine intermediate, using NaOH/EtOH as a base .
- Critical controls : Monitor reaction progress via TLC (silica gel, UV visualization) and purify intermediates via column chromatography (hexane/EtOAc gradient).
Q. How can spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer: Use a combination of:
- 1H/13C NMR : Assign peaks to the enone’s α,β-unsaturated carbonyl (δ ~7.5–8.0 ppm for vinyl protons; δ ~190 ppm for carbonyl carbon) and azetidine ring protons (δ ~3.5–4.5 ppm) .
- IR spectroscopy : Validate oxadiazole (C=N stretch ~1600 cm⁻¹) and enone (C=O stretch ~1680 cm⁻¹) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray crystallography (if crystals obtained): Resolve stereochemistry and confirm azetidine ring puckering .
Q. What initial biological assays are recommended to evaluate bioactivity?
Methodological Answer: Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against kinases (e.g., CDK2) or inflammatory targets (COX-2) using fluorescence polarization assays .
- Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for 1,2,4-oxadiazole derivatives be resolved?
Methodological Answer: Address discrepancies through:
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free media).
- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., CYP450-mediated) that may skew IC50 values .
- Structural-activity comparison : Overlay crystallographic data of analogs to identify critical substituent effects on target binding .
Q. What computational strategies predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 1HCL for kinases). Focus on oxadiazole’s H-bonding with active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and ligand-protein contact persistence .
- QSAR modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity using partial least squares regression .
Q. How should stability studies be designed to assess degradation under physiological conditions?
Methodological Answer:
- Forced degradation : Expose the compound to:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
